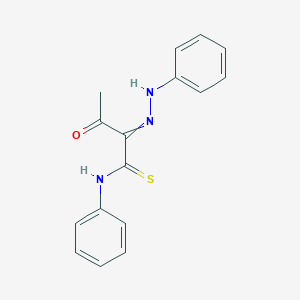
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenylhydrazinylidene group and a butanethioamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide typically involves the reaction of appropriate hydrazones with thioamides under controlled conditions. . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale procedures. This would include scaling up the reactions, ensuring consistent quality control, and possibly employing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, oxo compounds, and hydrazine derivatives. These products can be further utilized in different chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide has been explored for its potential in several scientific research areas:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules and heterocycles.
Wirkmechanismus
The mechanism by which 3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide exerts its effects involves its interaction with molecular targets such as enzymes. For instance, as a sortase A transpeptidase inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the transpeptidation reaction essential for bacterial cell wall synthesis . This inhibition disrupts bacterial virulence and biofilm formation, making it a potential antimicrobial agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-2-(2-phenylhydrazinylidene)butanoic acid: This compound shares a similar core structure but differs in the functional groups attached, affecting its reactivity and applications.
3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal:
Uniqueness
3-Oxo-N-phenyl-2-(2-phenylhydrazinylidene)butanethioamide stands out due to its thioamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for developing new antimicrobial agents and studying enzyme inhibition mechanisms.
Eigenschaften
CAS-Nummer |
652328-56-8 |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
3-oxo-N-phenyl-2-(phenylhydrazinylidene)butanethioamide |
InChI |
InChI=1S/C16H15N3OS/c1-12(20)15(19-18-14-10-6-3-7-11-14)16(21)17-13-8-4-2-5-9-13/h2-11,18H,1H3,(H,17,21) |
InChI-Schlüssel |
ODAGPHFSEYXVIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



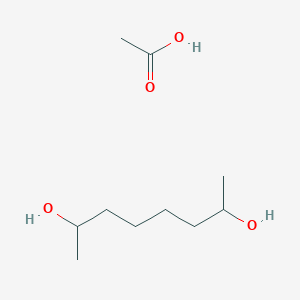
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
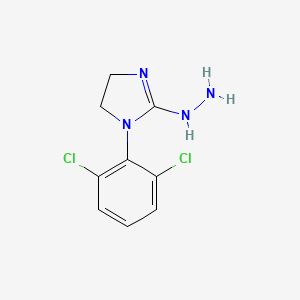
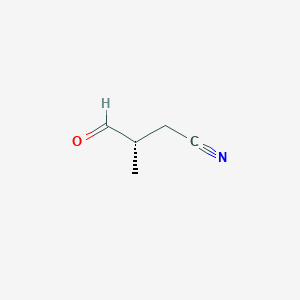



![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
![Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane](/img/structure/B12532120.png)

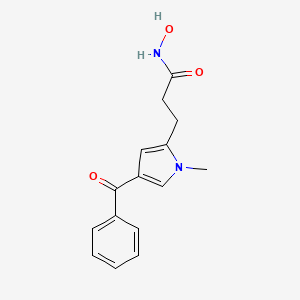
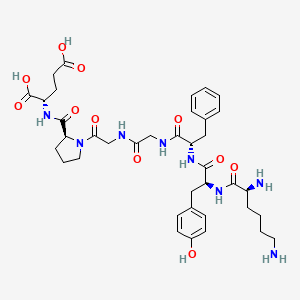
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
